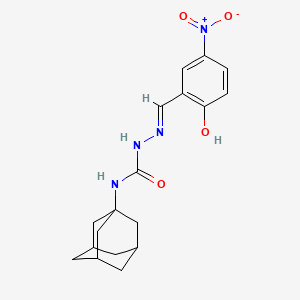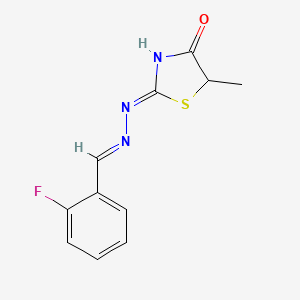![molecular formula C28H27NO2 B3719999 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3719999.png)
2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
Descripción general
Descripción
2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as DPPAC, is a chemical compound that has been extensively studied in scientific research. It is a member of the family of cyclohexanedione derivatives and is used in various applications in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione involves its ability to inhibit the activity of acetylcholinesterase. This results in an increase in the levels of acetylcholine in the brain, which enhances cognitive function. 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the replication of viruses and bacteria by interfering with their metabolic processes. 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activity, which makes it a useful tool for studying various biological processes. However, 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione also has some limitations. It is a relatively complex molecule, which makes it difficult to study its mechanism of action in detail. It also exhibits some toxicity, which limits its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One area of interest is the development of 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione derivatives that exhibit improved biological activity and reduced toxicity. Another area of interest is the study of the mechanism of action of 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in more detail, which may lead to the development of new therapeutic strategies for the treatment of various diseases. Finally, the potential use of 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione as a diagnostic tool for the detection of certain diseases is also an area of interest for future research.
Aplicaciones Científicas De Investigación
2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. 2-{[(3,3-diphenylpropyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Propiedades
IUPAC Name |
2-(3,3-diphenylpropyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO2/c30-27-18-24(21-10-4-1-5-11-21)19-28(31)26(27)20-29-17-16-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,24-25,30H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNLMCMOJMJGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(3-allyl-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B3719921.png)
![2-{[(4-bromophenyl)amino]methylene}-4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione](/img/structure/B3719927.png)

![ethyl 5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3719930.png)

![N-[4-((acetylamino){[(4-bromobenzyl)oxy]imino}methyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3719936.png)
![3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3719951.png)
![3-[(2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3719957.png)
![methyl 2-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3719968.png)

![2-bromo-6-methoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3719989.png)
![2-bromo-6-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3719991.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenol](/img/structure/B3720006.png)
![4-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B3720012.png)